

An In-depth Technical Guide to 4-Bromophenol (CAS: 106-41-2)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromophenol

Cat. No.: B116583

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromophenol**, a key intermediate in organic synthesis with significant applications in the pharmaceutical, agrochemical, and materials science sectors. This document details its physicochemical, toxicological, and spectroscopic properties, alongside established experimental protocols for its synthesis and common reactions.

Core Properties of 4-Bromophenol

Quantitative data for **4-Bromophenol** is summarized in the tables below for ease of reference and comparison.

Physicochemical Properties

Property	Value	Source(s)
CAS Number	106-41-2	
Molecular Formula	C ₆ H ₅ BrO	
Molecular Weight	173.01 g/mol	
Appearance	Off-white to pinkish-brown crystalline solid	
Melting Point	61-64 °C	
Boiling Point	235-238 °C	
Density	1.84 g/cm ³	
Vapor Pressure	0.01 mmHg at 25 °C	
Solubility in Water	14 g/L at 20 °C	
Solubility in Organic Solvents	Freely soluble in ethanol, ether, chloroform, and glacial acetic acid.	
logP (Octanol-Water Partition Coefficient)	2.59	

Toxicological Data

Parameter	Value	Species	Route	Source(s)
LD50	523 mg/kg	Mouse	Oral	
LD50	411 mg/kg	Mouse	Intraperitoneal	
GHS Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects.			
Primary Irritant Effect	Irritating to eyes, respiratory system, and skin.			

Spectroscopic Data

Spectroscopy Type	Key Peaks/Signals
^1H NMR (CDCl_3)	δ ~7.3 (d, 2H), ~6.7 (d, 2H), ~5.0 (s, 1H, -OH)
^{13}C NMR (CDCl_3)	δ ~155 (C-OH), ~132 (C-H), ~117 (C-H), ~113 (C-Br)
IR (KBr Pellet)	~3350 cm^{-1} (O-H stretch, broad), ~1590, 1490 cm^{-1} (C=C aromatic stretch), ~1230 cm^{-1} (C-O stretch), ~820 cm^{-1} (para-disubstituted C-H bend)
Mass Spectrometry (EI)	m/z 174, 172 (M^+ , isotopic pattern for Br), 93, 65

Experimental Protocols

Detailed methodologies for the synthesis of **4-Bromophenol** and a representative subsequent reaction are provided below.

Synthesis of 4-Bromophenol from Phenol

This protocol describes the electrophilic bromination of phenol to selectively produce **4-bromophenol**.

Materials:

- Phenol
- Bromine
- Carbon disulfide (CS₂)
- 5% Sodium hydroxide (NaOH) solution
- Diatomaceous earth
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- In a well-ventilated fume hood, dissolve phenol (1.0 eq) in carbon disulfide.
- Cool the solution to 0-5 °C in an ice bath.
- Slowly add a solution of bromine (1.0 eq) in carbon disulfide dropwise to the cooled phenol solution with constant stirring. Maintain the temperature below 5 °C throughout the addition.
- After the addition is complete, continue stirring at 0-5 °C for an additional 2 hours.
- Slowly warm the reaction mixture to room temperature and then gently heat to distill off the carbon disulfide.

- Wash the crude product with a 5% sodium hydroxide solution to remove any unreacted phenol and acidic byproducts.
- The resulting organic layer is then washed with water until neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the mixture and remove the solvent under reduced pressure to yield crude **4-bromophenol**.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by distillation under reduced pressure.

Williamson Ether Synthesis of 4-Methoxyphenol

This protocol details the synthesis of 4-methoxyphenol from **4-bromophenol** via a Williamson ether synthesis.

Materials:

- **4-Bromophenol**
- Sodium hydroxide (NaOH)
- Methyl iodide (CH_3I)
- Anhydrous ethanol
- Diethyl ether

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve **4-bromophenol** (1.0 eq) in anhydrous ethanol.
- Add sodium hydroxide pellets (1.1 eq) to the solution and stir until the sodium hydroxide is completely dissolved, forming the sodium 4-bromophenoxide.
- To this solution, add methyl iodide (1.2 eq) dropwise.

- Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Partition the residue between diethyl ether and water.
- Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.
- Filter the solution and evaporate the diethyl ether to yield the crude 4-methoxyphenol.
- Purify the product by column chromatography on silica gel or by distillation.

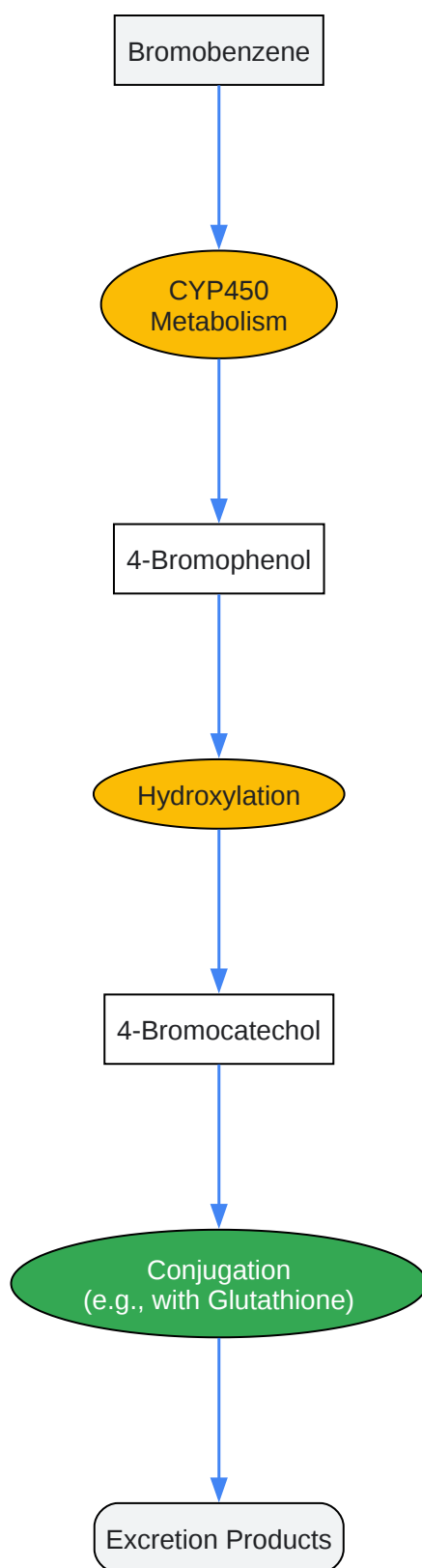
Visualized Pathways and Workflows

The following diagrams illustrate key processes involving **4-Bromophenol**.



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Caption: Experimental workflow for the synthesis and subsequent reaction of **4-Bromophenol**.



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Caption: Metabolic pathway of Bromobenzene leading to **4-Bromophenol** and subsequent metabolites.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com